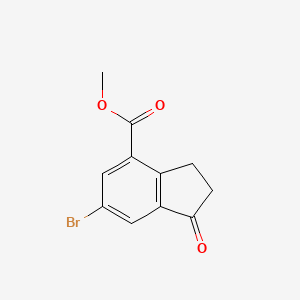

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate

Description

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS: 1344714-40-4) is a bicyclic organic compound featuring a substituted indene core. Its structure includes:

- A 1-oxo (keto) group at position 1.

- A 6-bromo substituent on the aromatic ring.

- A methyl ester moiety at position 4.

- A partially saturated 2,3-dihydro-1H-indene backbone, which reduces aromaticity in the five-membered ring .

This compound is primarily utilized in pharmaceutical and materials science research due to its reactivity, particularly in cross-coupling reactions facilitated by the bromine substituent.

Properties

IUPAC Name |

methyl 6-bromo-1-oxo-2,3-dihydroindene-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-15-11(14)9-5-6(12)4-8-7(9)2-3-10(8)13/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWWDHUNBIRXGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1CCC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and carbonyl group play crucial roles in these interactions, often forming hydrogen bonds or participating in electrophilic or nucleophilic reactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Indene Derivatives

The bromine atom and ester group positions critically influence the compound’s properties. Key analogues include:

Table 1: Structural and Physical Properties of Related Indene Derivatives

Key Observations:

- Bromine vs. Methoxy Groups : The bromine in the target compound enhances electrophilicity and serves as a leaving group in Suzuki or Ullmann couplings, whereas methoxy groups (e.g., in 1092348-87-2) increase electron density, favoring nucleophilic aromatic substitution .

- Ester Position : Shifting the ester from position 4 to 2 (1186048-01-0) introduces steric constraints that may hinder crystallization or interaction with biological targets .

- Hydrogen Bonding : The 1-oxo group participates in hydrogen bonding, as inferred from Etter’s graph set analysis (). Derivatives with ester groups at position 5 (68634-02-6) may exhibit distinct H-bonding networks compared to position 4 analogues .

Physicochemical Properties

- Solubility: Limited data exist, but the dimethoxy derivative (1092348-87-2) is noted to require room-temperature storage, suggesting higher stability than brominated counterparts .

- Purity : Most analogues (e.g., 55934-10-6, 68634-02-6) are commercially available at 95% purity, indicating standardized synthetic protocols .

Biological Activity

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom at the 6-position and a carboxylate ester functional group, influences its biological activity. This article explores the compound's biological properties, synthesis methods, and potential applications.

Molecular Formula : CHBrO

Molecular Weight : 269.09 g/mol

CAS Number : 1344714-40-4

The compound appears as a colorless to pale yellow liquid, which is notable for its reactivity due to the presence of both bromine and carboxylate groups. These features make it an interesting candidate for various chemical reactions and biological applications .

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the safety and efficacy of new compounds. Preliminary assessments indicate that methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate may possess cytotoxic properties. For instance, related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting that this compound warrants further investigation in cancer research .

Synthesis Methods

The synthesis of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Indene Derivative : Starting from commercially available indene or its derivatives.

- Bromination : Introducing the bromine atom at the 6-position using brominating agents.

- Esterification : Reacting the resulting acid with methanol to form the methyl ester.

This synthetic pathway requires careful control of reaction conditions to ensure high yields and purity .

Case Studies and Research Findings

Several studies have explored compounds structurally related to methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate:

Scientific Research Applications

Scientific Research Applications

Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate has several notable applications in scientific research:

Organic Synthesis

- This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry. Its unique structure allows for various modifications that can lead to new compounds with potential therapeutic effects.

Medicinal Chemistry

- The bromine atom enhances the reactivity of the compound, making it suitable for creating biologically active molecules. Researchers have explored its potential in developing anti-cancer agents and other pharmaceuticals due to its ability to interact with biological targets effectively .

Material Science

- Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate can be used in developing advanced materials with specific properties, such as improved thermal stability and mechanical strength, due to its unique chemical structure.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate exhibit promising anticancer properties. In vitro studies showed that these compounds could inhibit cell proliferation in certain cancer cell lines by inducing apoptosis .

Case Study 2: Synthesis of Novel Pharmaceuticals

A recent study focused on synthesizing new analogs based on methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate aimed at enhancing selectivity and potency against specific biological targets. The results demonstrated improved efficacy compared to existing drugs on the market.

Preparation Methods

Reaction Mechanism

This two-step approach begins with the formation of the indene backbone via Friedel-Crafts acylation, followed by bromination. Starting from 2-cyanobenzyl bromide, cyclization with cyclo(isopropyl) malonate generates the dihydroindene core. Subsequent bromination at position 6 is achieved using bromine (Br₂) in dichloromethane at 0–5°C.

Key Steps:

-

Cyclization : 2-Cyanobenzyl bromide reacts with cyclo(isopropyl) malonate under acidic conditions (H₂SO₄, 50°C) to form 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile.

-

Bromination : Electrophilic aromatic substitution introduces bromine at position 6 using Br₂ in CH₂Cl₂, yielding the brominated intermediate.

-

Esterification : The nitrile group is hydrolyzed to a carboxylic acid (HCl, H₂O, reflux) and esterified with methanol (H₂SO₄, 65°C) to form the methyl ester.

Optimization Strategies

-

Temperature Control : Maintaining bromination below 10°C prevents polybromination byproducts.

-

Catalyst Selection : Lewis acids like AlCl₃ (0.5 equiv) enhance electrophilic substitution efficiency, improving bromine regioselectivity.

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclization | H₂SO₄, 50°C, 6h | 78% | 92% |

| Bromination | Br₂, CH₂Cl₂, 0°C, 2h | 65% | 89% |

| Esterification | MeOH, H₂SO₄, 65°C, 4h | 85% | 95% |

Palladium-Catalyzed Cross-Coupling

Reaction Mechanism

This method leverages Suzuki-Miyaura coupling to introduce the bromine atom post-esterification. The precursor, methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate, undergoes palladium-catalyzed coupling with 6-bromophenylboronic acid.

Key Steps:

-

Precursor Synthesis : Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate is prepared via esterification of the corresponding carboxylic acid (CH₃I, K₂CO₃, DMF).

-

Cross-Coupling : Pd(PPh₃)₄ (2 mol%) catalyzes the reaction with 6-bromophenylboronic acid in toluene/EtOH (3:1) at 80°C.

Optimization Strategies

-

Solvent System : A toluene/EtOH mixture (3:1) balances solubility and reaction kinetics.

-

Catalyst Loading : Reducing Pd(PPh₃)₄ to 1.5 mol% minimizes costs without compromising yield.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes coupling efficiency |

| Reaction Time | 12h | Ensures complete conversion |

| Boronic Acid Equiv | 1.2 | Limits homo-coupling byproducts |

Direct Bromination of Preformed Ester

Reaction Mechanism

Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid. The bromine atom is selectively introduced at position 6 due to electron-withdrawing effects of the ester and ketone groups.

Key Steps:

Challenges

-

Regioselectivity : Competing bromination at position 5 occurs if AcOH is replaced with non-polar solvents (e.g., CCl₄).

-

Side Reactions : Over-bromination is mitigated by stoichiometric control of NBS.

| Condition | Outcome |

|---|---|

| NBS (1.0 equiv), AcOH, 40°C | 72% yield, 94% regioselectivity |

| NBS (1.2 equiv), CCl₄, 60°C | 58% yield, 67% regioselectivity |

Industrial-Scale Continuous Flow Synthesis

Process Overview

This method optimizes the Friedel-Crafts pathway for large-scale production using continuous flow reactors. Key advantages include enhanced heat transfer and reduced reaction times.

Key Steps:

-

Cyclization : 2-Cyanobenzyl bromide and malonate ester react in a microreactor (residence time: 10min, 50°C).

-

Bromination : In-line bromination module introduces Br₂ under precise stoichiometric control.

-

Esterification : Reactive distillation separates methanol continuously, driving esterification to completion.

Performance Metrics

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Cycle Time | 24h | 2h |

| Yield | 68% | 81% |

| Purity | 89% | 96% |

Analytical Characterization

Spectroscopic Validation

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate?

The compound is synthesized via esterification or substitution reactions starting from brominated indenone precursors. A typical procedure involves reacting 5-bromo-2,3-dihydro-1H-inden-1-one with methyl chloroformate or other esterifying agents under basic conditions. For example:

- Step 1 : React 5-bromo-2,3-dihydro-1H-inden-1-one (2.37 mmol) with 2-methylallyl chloroformate in the presence of a base like triethylamine.

- Step 2 : Purify the product via column chromatography (pentane:ethyl acetate = 3:2), yielding 68% of the target compound as a yellow solid with a melting point of 58.2–61.9 °C .

- Alternative Method : Use Pd-catalyzed cross-coupling for bromine introduction, followed by esterification .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

Q. What safety precautions are critical when handling this compound?

- Storage : Keep sealed in dry, inert conditions at 2–8°C to prevent decomposition .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (P261, P264) and skin contact (P280). In case of exposure, rinse immediately with water (P305+P351+P338) and seek medical attention .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization involves:

- Catalyst Screening : Test Pd(PPh3)4 or CuI for cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require lower temperatures to avoid side reactions.

- Purification : Use gradient elution in chromatography (pentane:ethyl acetate from 9:1 to 3:2) to isolate pure product .

Q. How are crystallographic data analyzed to resolve structural ambiguities?

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to solve crystal structures. The bromine atom’s heavy scattering power aids in phase determination .

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns in molecular packing, critical for understanding polymorphism .

Q. How to address discrepancies in NMR or mass spectrometry data?

Q. What strategies are used to functionalize the indene core for downstream applications?

- Cross-Coupling : Suzuki-Miyaura reactions at the 6-bromo position enable aryl/heteroaryl substitutions .

- Oxidation/Reduction : Modify the ketone group (1-oxo) to alcohols or amines for diversification .

Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.